(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl
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Overview
Description
(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is a chiral compound that belongs to the class of cyclopentanol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclopentanol is then subjected to amination using dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include efficient reduction, amination, and resolution techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology
The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine
Industry
In the industrial sector, the compound can be used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the cyclopentanol moiety provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
Cyclopentanol: The parent compound without the dimethylamino group.
Dimethylaminocyclohexanol: A similar compound with a cyclohexanol ring instead of cyclopentanol.
Uniqueness
(1S,2S)-2-(DImethylamino)cyclopentan-1-ol HCl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and analogs
Properties
IUPAC Name |
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWDPKYCGZBEIQ-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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